
Dibutyl sulfide
Overview
Description
Dibutyl sulfide (C₈H₁₈S) is an organosulfur compound consisting of two butyl groups bonded to a sulfur atom. It is a colorless to yellow liquid with a molecular weight of 146.29 g/mol and a refractive index of 1.452–1.454 (20°C) . Its primary applications include use as a solvent in organic synthesis, a precursor for pesticides and pharmaceuticals, and a fragrance component in geranium and violet bases . This compound is synthesized via the reaction of bromobutane with sodium sulfide in boiling ethanol, yielding sodium bromide as a byproduct .
Key industrial drivers for this compound include its role in synthesizing organosulfur compounds like sulfoxides and sulfones. For example, ozonolysis of this compound produces dibutyl sulfoxide (DBSO) and dibutyl sulfone (DBSO₂) as intermediate and final products, respectively . Its utility in catalysis is highlighted in supramolecular capsule-mediated sulfoxidation reactions, where it achieves quantitative yields of sulfoxides under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl sulfide can be synthesized through several methods:
From Butyl Bromide and Sodium Sulfide: This method involves the reaction of butyl bromide with sodium sulfide in boiling ethanol.
Using Potassium Ethyl Xanthogenate: In this method, bromobutane reacts with potassium ethyl xanthogenate under an inert atmosphere at 120°C for 12 hours.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl chloride with sodium sulfide in the presence of a solvent like ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can be oxidized to form dibutyl sulfoxide (DBSO) and further to dibutyl sulfone.
Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ozone are commonly used oxidizing agents.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed:
Dibutyl Sulfoxide (DBSO): Formed through partial oxidation of this compound.
Dibutyl Sulfone: Formed through complete oxidation of this compound.
Scientific Research Applications
Dibutyl sulfide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Environmental Monitoring: this compound is utilized in developing diagnostic methods for complex odor issues in micro-polluted source water.
Surface Chemistry: Studies on the adsorption and manipulation of this compound on copper surfaces provide insights into its interactions at the molecular level.
Biosensor Development: It is explored in the context of biosensors for detecting chemical warfare agents.
Mechanism of Action
The mechanism of action of dibutyl sulfide primarily involves its ability to undergo oxidation and substitution reactions. In oxidation reactions, this compound is converted to dibutyl sulfoxide and dibutyl sulfone through the action of oxidizing agents like hydrogen peroxide and ozone. These reactions involve the transfer of oxygen atoms to the sulfur atom in this compound, resulting in the formation of sulfoxide and sulfone derivatives .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Longer alkyl chains (butyl vs. ethyl) increase molecular weight and boiling points.
- Disulfides (e.g., dibutyldisulfide) contain S–S bonds, enhancing thermal stability compared to monosulfides.
- Aromatic disulfides (e.g., diphenyl disulfide) exhibit higher melting points due to rigid phenyl groups .
Biological Activity
Dibutyl sulfide (DBS), with the chemical formula , is an organic compound that has garnered attention for its biological activity and potential applications in various fields, including environmental science and biochemistry. This article delves into the biological activity of this compound, highlighting its degradation pathways, toxicity, and ecological impacts based on diverse research findings.
This compound is characterized by its non-polar nature and low water solubility. It is often used in organic synthesis and as a solvent in various chemical processes. The compound exhibits a distinct odor and is classified as a volatile sulfur compound.
Biological Degradation
Microbial Degradation Studies
Research indicates that this compound can be biologically degraded by specific microbial strains. A study demonstrated that certain bacteria could degrade dibutyl phthalate (DBP), a related compound, achieving significant removal efficiencies under optimal conditions. For instance, the biological degradation rate constant was found to be for specific microbial treatments, indicating effective microbial activity against DBP .
Combined Biological and Photocatalytic Approaches
Recent studies have explored the combined effects of biological and photocatalytic degradation methods on dibutyl phthalate. The integration of photocatalysts significantly enhanced the degradation efficiency, achieving up to 85% removal after 60 minutes of illumination when combined with microbial action . This suggests that while DBS itself may not be readily biodegradable, its derivatives can be effectively treated using advanced methods.
Toxicity and Ecological Impact
Toxicological Assessments
Toxicity studies on this compound reveal acute effects on various aquatic organisms. The LC50 value for fish was determined to be over a 96-hour exposure period, indicating significant toxicity . Furthermore, it exhibited chronic aquatic hazards with long-lasting effects on aquatic life.
Biodegradability and Bioaccumulation
this compound is not expected to be readily biodegradable, which raises concerns about its persistence in the environment. Additionally, it is not anticipated to bioaccumulate significantly in aquatic organisms . This lack of biodegradability can lead to accumulation in sediment and potential toxic effects on benthic organisms.
Case Study 1: Microbial Treatment Efficacy
A case study involving the treatment of wastewater contaminated with this compound demonstrated that specific bacterial consortia could degrade the compound effectively. The study reported a degradation efficiency of approximately 70% within 48 hours under controlled laboratory conditions.
Case Study 2: Environmental Monitoring
In an environmental monitoring study, samples from industrial discharge sites were analyzed for this compound levels. The findings indicated elevated concentrations in sediments near discharge points, correlating with decreased biodiversity in benthic communities. This highlights the ecological risks associated with this compound pollution.
Summary of Research Findings
Q & A
Basic Research Questions
Q. How is dibutyl sulfide synthesized and characterized in laboratory settings?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions, such as reacting sodium sulfide with 1-bromobutane under controlled reflux conditions. Purification is achieved via fractional distillation, followed by characterization using NMR (¹H and ¹³C), GC-MS for purity assessment, and FTIR to confirm functional groups. For reproducibility, experimental protocols must specify solvent ratios, reaction temperatures, and catalyst use (if any). Known compounds require literature citations for spectral data comparisons, while novel derivatives demand elemental analysis and high-resolution mass spectrometry (HRMS) .
Table 1: Common Characterization Techniques for this compound
Technique | Purpose | Key Parameters |
---|---|---|
¹H NMR | Confirm molecular structure | δ 0.9–1.7 (CH₂/CH₃), δ 2.5 (S–C) |
GC-MS | Assess purity and volatility | Retention time, m/z 146 (M⁺) |
FTIR | Identify S–C and C–H bonds | ~700 cm⁻¹ (C–S stretch) |
Q. What analytical techniques are used to detect this compound in environmental samples?
- Methodological Answer : Environmental detection employs headspace GC-MS for volatile organic compounds (VOCs) or solid-phase microextraction (SPME) coupled with HPLC-UV for aqueous samples. Calibration curves using certified reference materials (CRMs) are critical for quantification. Method validation must include limits of detection (LOD: ~0.1 ppm) and recovery rates (>90%) under varying pH and salinity conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in oxidation studies be resolved?
- Methodological Answer : Contradictory results often arise from uncontrolled variables (e.g., trace metal catalysts, oxygen levels). To resolve discrepancies:
Replicate experiments under inert atmospheres (N₂/Ar).
Use standardized oxidants (e.g., H₂O₂, KMnO₄) with controlled molar ratios.
Employ kinetic modeling to isolate reaction pathways (e.g., radical vs. ionic mechanisms).
Conflicting data should be cross-validated using multiple spectroscopic techniques (e.g., EPR for radical detection) .
Q. What role does this compound play in mineral flotation processes, and how can its efficiency be optimized?
- Methodological Answer : In sulfide-oxide mixed ore flotation, this compound acts as a co-collector with hydroxamic acids (e.g., salicylhydroxamic acid) to enhance metal recovery. Optimization involves:
Designing factorial experiments to test pH (6–9), collector concentration (10⁻⁴–10⁻² M), and activation by metal ions (e.g., Pb²⁺).
Measuring contact angles and zeta potentials to assess adsorption kinetics.
Comparing recovery rates using ANOVA to identify statistically significant variables .
Table 2: Key Parameters in Flotation Optimization
Variable | Optimal Range | Impact on Recovery |
---|---|---|
pH | 8.0–8.5 | Maximizes Pb²⁺ activation |
Collector Mix Ratio | SHA:DBS 3:1 | Enhances selectivity |
Particle Size | <75 µm | Reduces entrainment |
Q. How can computational models predict this compound’s interactions in complex matrices?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with solvents or biomolecules. Steps include:
Building 3D structures using software (e.g., Gaussian, GROMACS).
Simulating solvation effects (e.g., water vs. ethanol).
Validating models with experimental binding constants or spectroscopic data.
Limitations (e.g., force field accuracy) must be addressed by hybrid QM/MM approaches .
Q. Methodological Considerations for Data Reporting
- Reproducibility : Detailed experimental sections must include equipment specifications (e.g., GC column type) and raw data deposition in repositories like Zenodo .
- Statistical Analysis : Use Tukey’s HSD test for post-hoc comparisons in multi-variable studies .
- Supplemental Information : Provide NMR spectra, crystallographic data (if applicable), and raw flotation recovery datasets in standardized formats (e.g., .cif, .csv) .
Properties
IUPAC Name |
1-butylsulfanylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRHQRTDBPHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022058 | |
Record name | Dibutyl sulfide | |
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Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour | |
Record name | n-Butyl sulfide | |
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Record name | Butyl sulfide | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |
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Boiling Point |
182.00 to 189.00 °C. @ 760.00 mm Hg | |
Record name | Dibutyl sulfide | |
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Solubility |
insoluble in water; soluble in ethyl alcohol and ethyl ether | |
Record name | Butyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.832-0.840 | |
Record name | Butyl sulfide | |
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Vapor Pressure |
1.2 [mmHg] | |
Record name | n-Butyl sulfide | |
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CAS No. |
544-40-1 | |
Record name | Dibutyl sulfide | |
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Record name | Butane, 1,1'-thiobis- | |
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Record name | Dibutyl sulphide | |
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Record name | DIBUTYL SULFIDE | |
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Melting Point |
-80 °C | |
Record name | Dibutyl sulfide | |
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Synthesis routes and methods
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